![molecular formula C13H18N4O B12081993 2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)
2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one is a complex heterocyclic compound featuring a unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of cyclopentanone derivatives and imidazole precursors, followed by a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its imidazole core is known for interacting with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s structure allows it to fit into specific binding sites on proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar reactivity but lacking the dispiro configuration.
Cyclopentane derivatives: Compounds with similar ring structures but different functional groups.
Spiro compounds: Molecules with spiro junctions but different heterocyclic components.
Uniqueness
2’-Imino-2’H-dispiro[cyclopentane-1,3’-imidazo[1,5-a]imidazole-7’,1’‘-cyclopentan]-5’(6’H)-one is unique due to its combination of imidazole and cyclopentane rings in a dispiro arrangement. This structural complexity provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
InChI |
InChI=1S/C13H18N4O/c14-9-13(7-3-4-8-13)17-10(15-9)12(16-11(17)18)5-1-2-6-12/h14H,1-8H2,(H,16,18) |
InChI Key |
MEVSUPXHSFHNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=N)N=C3N2C(=O)NC34CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


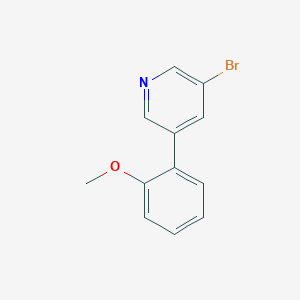
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)

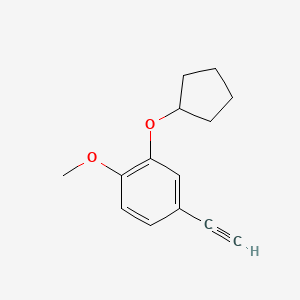
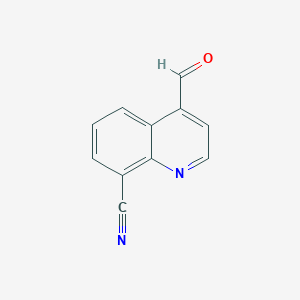
![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)


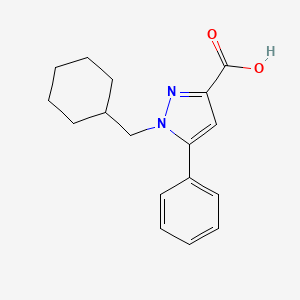
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
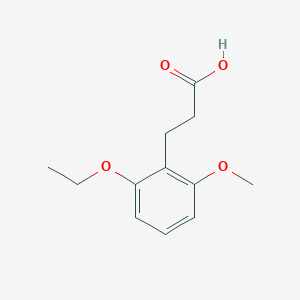
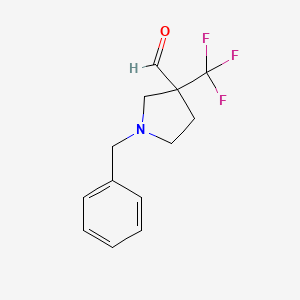
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
